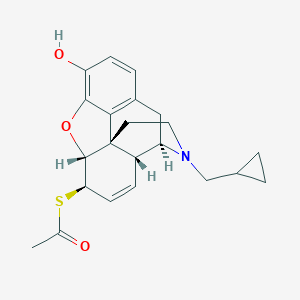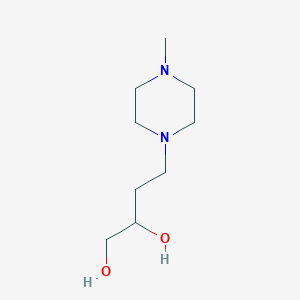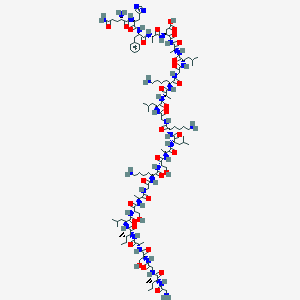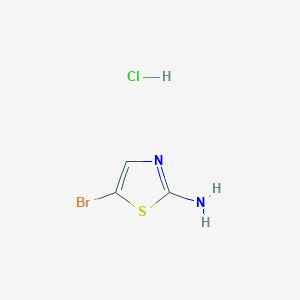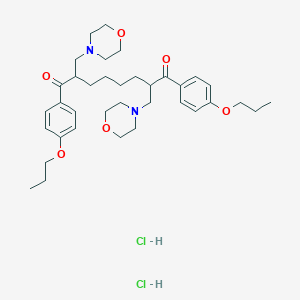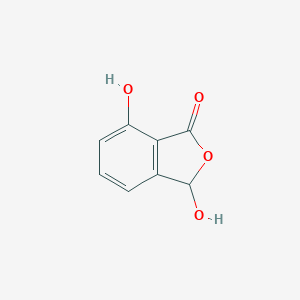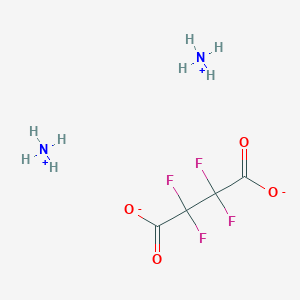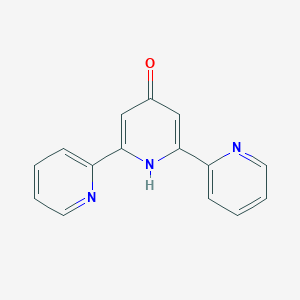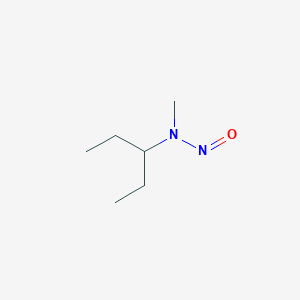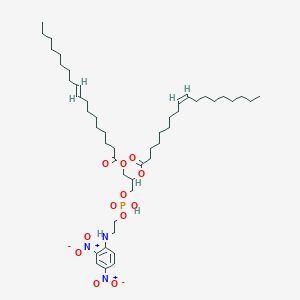
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine (DNPE) is a synthetic lipid molecule that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DNPE is a phospholipid derivative that contains a dinitrophenyl (DNP) group attached to the head group of dioleoylphosphatidylethanolamine (DOPE). This modification allows for the selective labeling and detection of DNPE in biological systems, making it a valuable tool for studying membrane dynamics and lipid-protein interactions.
Mecanismo De Acción
The mechanism of action of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is based on its ability to selectively interact with membrane lipids and proteins. The DNP group attached to the head group of DOPE allows for the selective labeling and detection of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in biological systems. This modification also alters the physical properties of the lipid, which can affect its interactions with membrane-associated proteins and other lipids.
Efectos Bioquímicos Y Fisiológicos
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has been shown to have a variety of biochemical and physiological effects, including the modulation of membrane fluidity, the inhibition of lipid peroxidation, and the regulation of membrane-associated protein activity. These effects are thought to be due to the specific interactions of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine with membrane lipids and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in lab experiments is its selective labeling and detection capabilities, which allow for the specific targeting of membrane domains and proteins. 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is also relatively easy to synthesize and can be incorporated into a variety of experimental systems. However, one limitation of using 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine is its potential to alter the physical properties of the membrane, which can affect the behavior of membrane-associated proteins and other lipids.
Direcciones Futuras
There are several potential future directions for research involving 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine. One area of interest is the development of new methods for synthesizing and modifying 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine, which could allow for the creation of new probes with unique properties. Another area of interest is the use of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in combination with other membrane probes and imaging techniques to gain a more complete understanding of membrane dynamics and lipid-protein interactions. Additionally, the application of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine in drug discovery and development is an area of potential future research.
Métodos De Síntesis
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine can be synthesized using a variety of methods, including chemical synthesis and enzymatic modification. One common approach involves the chemical coupling of DNP-activated compounds with DOPE using a carbodiimide coupling agent. This method allows for the selective labeling of the ethanolamine head group of DOPE with the DNP group, resulting in the formation of 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine.
Aplicaciones Científicas De Investigación
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has been widely used in scientific research as a probe for studying membrane dynamics and lipid-protein interactions. It has been shown to selectively label and detect specific membrane domains, such as lipid rafts, and to modulate the activity of membrane-associated proteins. 2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine has also been used as a tool for studying the role of lipids in cellular signaling pathways and for investigating the effects of lipid modifications on membrane properties.
Propiedades
Número CAS |
129509-47-3 |
|---|---|
Nombre del producto |
2,4-Dinitrophenyl-dioleoylphosphatidylethanolamine |
Fórmula molecular |
C47H80N3O12P |
Peso molecular |
910.1 g/mol |
Nombre IUPAC |
[3-[2-(2,4-dinitroanilino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C47H80N3O12P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(51)59-40-43(62-47(52)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-61-63(57,58)60-38-37-48-44-36-35-42(49(53)54)39-45(44)50(55)56/h17-20,35-36,39,43,48H,3-16,21-34,37-38,40-41H2,1-2H3,(H,57,58)/b19-17+,20-18- |
Clave InChI |
CUKMNLCNDIKKGF-NADBREJJSA-N |
SMILES isomérico |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |
Sinónimos |
2,4-dinitrophenyl-dioleoylphosphatidylethanolamine DNP-DOPE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



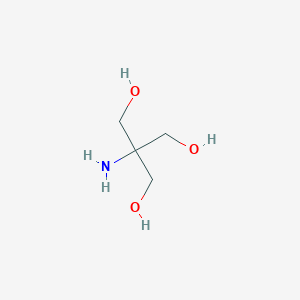
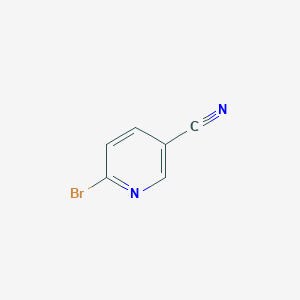
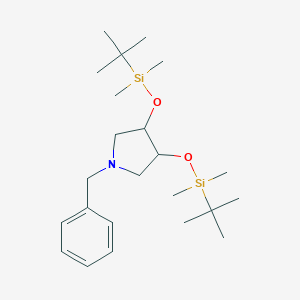
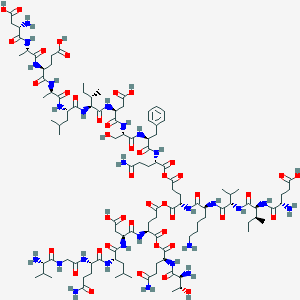
![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-4,5-dihydroxy-2-[(E)-16-oxohexadec-3-en-2-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B145354.png)
